(7aS,11aS)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-(7aS,11aS)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro1benzofuro[2,3-h]quinazolin-2-amine** is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have a benzene ring fused with a pyrimidinone ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazolinone derivatives, including (-)-(7aS*,11aS*)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro1benzofuro[2,3-h]quinazolin-2-amine, typically involves the coupling of o-aminobenzamides with various reagents. One common method is the acceptorless coupling of o-aminobenzamides with methanol in the presence of a metal-ligand bifunctional catalyst . Another method involves the CuI/4-hydroxy-l-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide .
Industrial Production Methods: Industrial production of quinazolinone derivatives often employs scalable and efficient synthetic routes. For instance, the copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines is a widely used method . This reaction utilizes Cu(II) acetate as an environmentally benign catalyst and proceeds well in anisole, a sustainable solvent .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions, including nucleophilic substitution, are common for quinazolinone derivatives.
Common Reagents and Conditions:
Oxidation: Dicumyl peroxide as an oxidant.
Reduction: Sodium borohydride as a reducing agent.
Substitution: Cu(II) acetate as a catalyst and tBuOK as a base.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit a range of biological activities .
Scientific Research Applications
Chemistry: Quinazolinone derivatives are valuable intermediates in organic synthesis and are used to develop new chemical entities with potential therapeutic applications .
Biology: In biological research, these compounds are studied for their antimicrobial, antimalarial, and anticancer properties . They have shown significant activity against various bacterial strains and cancer cell lines .
Medicine: Quinazolinone derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, malaria, and bacterial infections . They have also been investigated for their anti-inflammatory and anticonvulsant properties .
Industry: In the industrial sector, these compounds are used in the development of agrochemicals and veterinary products .
Mechanism of Action
The mechanism of action of quinazolinone derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence factors . Molecular docking studies have shown that these compounds can bind to the quorum sensing transcriptional regulator PqsR, inhibiting its activity .
Comparison with Similar Compounds
4-Oxo-2-phenylquinazolin-3(4H)-yl-amine: Exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: Shows potent activity against E. coli, P. aeruginosa, and S.
Uniqueness: (-)-(7aS*,11aS*)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro1benzofuro[2,3-h]quinazolin-2-amine is unique due to its specific structural configuration and the presence of the piperazine moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H25N5O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(7aS,11aS)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine |
InChI |
InChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m1/s1 |
InChI Key |
DJKJVWJQAVGLHJ-YPMHNXCESA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N |
Canonical SMILES |
C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.